molecular formula C8H8O5 B1347140 Dimethyl furan-2,5-dicarboxylate CAS No. 4282-32-0

Dimethyl furan-2,5-dicarboxylate

Cat. No.: B1347140
CAS No.: 4282-32-0
M. Wt: 184.15 g/mol
InChI Key: UWQOPFRNDNVUOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl furan-2,5-dicarboxylate (DMFD) is a bio-based diester derived from 2,5-furandicarboxylic acid (FDCA), a platform chemical produced from renewable feedstocks like fructose or lignocellulosic biomass. DMFD is synthesized via acid-catalyzed esterification of FDCA with methanol . Its structure comprises two methyl ester groups attached to a furan ring, enabling its use as a monomer for polyesters, polyamides, and plasticizers. Key properties include high solubility in polar aprotic solvents (e.g., DMSO, DMF) and a rigid aromatic backbone that enhances thermal stability in polymers .

Preparation Methods

Esterification of Furan-2,5-dicarboxylic Acid (FDCA) with Methanol

Process Overview

The most common industrial and laboratory method for preparing DMFD involves the esterification of furan-2,5-dicarboxylic acid (FDCA) with methanol. This reaction typically uses catalysts such as lithium carbonate and phase transfer catalysts like tetramethylammonium bromide in solvents such as N,N-dimethylformamide (DMF).

Reaction Conditions and Yield

Mechanism and Notes

  • The reaction proceeds via nucleophilic attack of methanol (or dimethyl carbonate as methylating agent) on the carboxylic acid groups of FDCA, forming the dimethyl ester.
  • The use of lithium carbonate and tetramethylammonium bromide facilitates the esterification by acting as base and phase transfer catalyst, respectively.
  • The reaction is carried out under heterogeneous conditions with magnetic stirring to ensure homogeneity.
  • High-performance liquid chromatography (HPLC) with a C18 column and methanol-water mobile phase is used to confirm product purity and yield.
Parameter Value
FDCA amount 465 mg (3 mmol)
Dimethyl carbonate 1.35 g (15 mmol)
Lithium carbonate 0.3 mmol
Tetramethylammonium bromide 1 mmol
Solvent 15 mL DMF
Temperature 150°C
Reaction time 10 hours
Yield (HPLC) 98.62%

This method is well-documented and provides a high yield of DMFD with relatively mild conditions and straightforward purification steps.

Direct Synthesis from 5-Hydroxymethylfurfural (HMF) via Protection and Oxidation

Process Overview

An alternative approach involves converting 5-hydroxymethylfurfural (HMF), a biomass-derived platform chemical, into DMFD through a multi-step process involving protection of reactive groups, oxidation, and esterification.

Key Steps

  • Protection: Methanol is used as an acetalizing agent to protect the reactive formyl group of HMF, forming an acetal intermediate.
  • Oxidation: The protected intermediate undergoes oxidative dehydrogenation to form 5-(methoxymethyl)furan-2-carboxylic acid acetal.
  • Esterification: Subsequent esterification yields dimethyl furan-2,5-dicarboxylate.

Advantages and Challenges

  • This stepwise approach minimizes side reactions caused by the reactive aldehyde group in HMF.
  • The method allows for high selectivity and yield of DMFD.
  • However, the process involves multiple intermediates and requires careful control of reaction conditions to avoid by-products.

Research Findings

  • The use of methanol as both solvent and protecting agent is crucial.
  • The reaction proceeds through intermediates such as mono- and di-acetal forms of 2,5-diformylfuran.
  • This method is promising for sustainable production of DMFD from renewable biomass sources.
Step Description Outcome/Notes
Protection Acetalization of HMF with methanol Stabilizes reactive aldehyde group
Oxidation Oxidative dehydrogenation of protected intermediate Forms 5-(methoxymethyl)furan-2-carboxylic acid acetal
Esterification Conversion to dimethyl ester High yield, minimized side reactions

This method is detailed in recent catalytic studies focusing on biomass valorization.

One-Step Synthesis from Furan-2-carboxylic Acid Using Carbon Dioxide

Process Overview

A novel synthetic route involves the direct carboxylation of furan-2-carboxylic acid under strong basic conditions with carbon dioxide to produce FDCA, which is then converted to DMFD by esterification.

Reaction Details

  • Furan-2-carboxylic acid is treated with carbon dioxide in the presence of a strong base.
  • The resulting FDCA is isolated by acidification and filtration.
  • FDCA is then esterified with methanol in the presence of trimethylsilyl chloride (TMSCl) under reflux to yield DMFD.

Yields and Purity

  • FDCA yield: 73% with satisfactory purity.
  • DMFD yield from FDCA: 82% after esterification.
  • The esterification uses neat methanol and TMSCl as a catalyst.
Step Conditions Yield (%)
Carboxylation Strong base, CO2, room temperature 73 (FDCA)
Esterification Methanol, TMSCl, reflux, 2 hours 82 (DMFD)

Significance

  • This method offers a direct route from simpler furan derivatives.
  • It utilizes carbon dioxide, a greenhouse gas, as a carbon source, enhancing sustainability.
  • The process is relatively straightforward and scalable.

This approach provides an alternative to traditional oxidation routes and is suitable for producing DMFD from biomass-derived precursors.

Industrial Scale Purification and Production

Process Description

  • Industrial production often involves oxidation of 5-(hydroxymethyl)furfural (5-HMF) to FDCA using homogeneous catalysts under air.
  • The crude FDCA is purified using sodium hydroxide/sodium hypochlorite and/or hydrogen peroxide treatments, followed by acidification.
  • FDCA is then esterified with methanol to produce DMFD.
  • The process is designed for high throughput (≥1000 kg/day).

Challenges

  • Multi-step purification generates wasteful by-products.
  • Scaling up poses safety and environmental concerns.
  • Efforts are ongoing to develop more efficient and safer purification methods.
Stage Description Notes
Oxidation 5-HMF to FDCA using homogeneous catalysts Air as oxidant
Purification Alkali and oxidant treatment, acidification Waste generation, safety concerns
Esterification FDCA with methanol to DMFD High throughput industrial scale

This method is widely used in commercial settings but requires optimization for sustainability and safety.

Summary Table of Preparation Methods for this compound

Method Starting Material(s) Key Reagents/Catalysts Conditions Yield (%) Notes
Esterification of FDCA with Methanol Furan-2,5-dicarboxylic acid Lithium carbonate, tetramethylammonium bromide, DMF 150°C, 10 h 98.62 High yield, well-established
Protection and Oxidation from HMF 5-Hydroxymethylfurfural (HMF) Methanol (acetalization), oxidants Multi-step, reflux High Biomass-based, minimizes side reactions
One-step Carboxylation + Esterification Furan-2-carboxylic acid, CO2 Strong base, TMSCl, methanol Room temp (carboxylation), reflux (esterification) 73 (FDCA), 82 (DMFD) Sustainable, uses CO2
Industrial Oxidation and Purification 5-HMF Homogeneous catalysts, NaOH, H2O2 Multi-step, large scale Variable Commercial scale, waste concerns

Chemical Reactions Analysis

Types of Reactions: Dimethyl furan-2,5-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Furan-2,5-dicarboxylic acid.

    Reduction: Dimethyl tetrahydrofuran-2,5-dicarboxylate.

    Substitution: Various substituted furan derivatives depending on the reagents used.

Scientific Research Applications

Dimethyl furan-2,5-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which dimethyl furan-2,5-dicarboxylate exerts its effects depends on the specific application. In polymerization reactions, it acts as a monomer that undergoes polycondensation to form long-chain polymers. The ester groups facilitate the formation of ester linkages, resulting in the creation of polyesters or polyamides .

In biological systems, its derivatives may interact with cellular components through various pathways, including the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Physicochemical Properties

Table 1: Key Properties of DMFD and Analogues

Compound Solubility Tg (°C) Crystallinity Molecular Weight (g/mol)
DMFD DMSO, DMF, DMAC, NMP 150–180 Amorphous Low (due to side reactions)
Diethyl FDCA Water-miscible solvents N/A N/A N/A
DMT-based PET Limited solubility 70–80 High High
Isosorbide Dioctanoate Organic solvents N/A N/A N/A
  • Thermal Stability : DMFD-derived polyamides exhibit higher Tg (150–180°C) than conventional nylons (e.g., PA6, Tg ~50°C) due to the rigid furan ring and asymmetric cyclohexane units .
  • Crystallinity : DMFD-based polymers are often amorphous due to steric hindrance from the furan ring, whereas DMT-based polymers (e.g., PET) are semi-crystalline .

Environmental and Industrial Relevance

  • Sustainability : DMFD is derived from renewable resources, reducing reliance on petrochemicals .
  • Barrier Properties : Polymers from DMFD exhibit superior barrier performance compared to PET, making them ideal for food packaging .
  • Synthetic Efficiency : Copper-catalyzed synthesis of DMFD from furans offers a scalable, solvent-free route .

Research Findings and Challenges

  • Molecular Weight Limitations : Side reactions during polymerization (e.g., decarboxylation) restrict the molecular weight of DMFD-based polymers, necessitating optimized catalysts or protective group strategies .
  • Solvent Compatibility : While DMFD dissolves readily in polar solvents, its derivatives may require LiCl additives for solubility in certain applications .
  • Performance Trade-offs : Although DMFD-based materials excel in thermal stability and barrier properties, their mechanical strength often lags behind petroleum-based analogues .

Biological Activity

Dimethyl furan-2,5-dicarboxylate (DMFDC) is a bio-based compound derived from furan-2,5-dicarboxylic acid (FDCA), which has garnered attention for its potential applications in the production of sustainable polymers and as a plasticizer. This article explores the biological activity of DMFDC, including its synthesis, enzymatic properties, and applications in various fields.

Synthesis of this compound

DMFDC can be synthesized through several methods, primarily from FDCA. The synthesis typically involves the esterification of FDCA with methanol in the presence of an acid catalyst. The reaction can be represented as follows:

FDCA+2CH3OHH+DMFDC+2H2O\text{FDCA}+2\text{CH}_3\text{OH}\xrightarrow{\text{H}^+}\text{DMFDC}+2\text{H}_2\text{O}

This process yields DMFDC with high purity and efficiency, making it suitable for industrial applications .

Enzymatic Properties

DMFDC has been studied for its enzymatic polymerization properties. Research indicates that it can serve as a monomer for the synthesis of semi-aromatic polyesters through lipase-catalyzed reactions. For example, a study demonstrated that DMFDC can be polymerized with various diols to produce copolyesters with desirable thermal and mechanical properties. The enzymatic process is advantageous due to its mild reaction conditions and sustainability .

Plasticizer Properties

The compound has also been evaluated for its plasticizing effects in polymer formulations. It has been shown to improve flexibility and processability in biobased plastics compared to traditional petroleum-based plasticizers. A study predicted the plasticizer performance of DMFDC using machine learning models, demonstrating its potential as an effective bio-based alternative .

Case Studies

  • Polyester Synthesis : In a study by Nasr et al., DMFDC was used as a monomer in the synthesis of semi-aromatic copolyesters. The research highlighted that varying the chain length of aliphatic diols significantly influenced the properties of the resulting polymers, such as molecular weight and thermal stability .
  • Biobased Polyamides : Another investigation focused on the use of DMFDC in producing biobased polyamides. The resulting materials exhibited comparable heat resistance and mechanical strength to conventional polyamides, suggesting that DMFDC could be a viable substitute in engineering applications .

Comparative Analysis of Biological Activity

The following table summarizes key findings regarding the biological activity and applications of DMFDC compared to other furan-based compounds:

CompoundApplication AreaKey Findings
This compound (DMFDC)Polymer synthesisEffective as a monomer for sustainable polymers; enhances flexibility when used as a plasticizer .
Furan-2,5-Dicarboxylic Acid (FDCA)Biopolymer productionPrecursor for DMFDC; utilized in producing polyethylene furanoate (PEF) which competes with PET .
Diethyl Furan-2,5-Dicarboxylate (DEFDC)Enzymatic polymerizationDemonstrated efficient lipase-catalyzed synthesis of copolyesters with improved properties .

Q & A

Q. What are the primary synthetic routes for preparing FDME from biomass-derived precursors, and how do reaction conditions influence yield?

FDME is synthesized via oxidation and esterification of 5-hydroxymethylfurfural (HMF), a biomass-derived platform chemical. Key methodologies include:

  • Oxidative esterification : HMF is oxidized to furan-2,5-dicarboxylic acid (FDCA), followed by esterification with methanol. Catalytic systems like PdCoBi/C under atmospheric oxygen achieve yields up to 96% .
  • Acetal protection strategies : Sequential acetalization and oxidation steps minimize side reactions. For example, using methanol as an acetalizing agent reduces base requirements and improves FDME yield (up to 80%) while enabling high recovery of protecting agents .
  • Enzymatic pathways : Lipases (e.g., Candida antarctica lipase B) catalyze esterification under mild conditions, though yields are lower (~70%) compared to chemical methods .
    Critical factors : Temperature (60–120°C), solvent-free Diels-Alder conditions for downstream terephthalate synthesis , and catalyst selection (e.g., Lewis-acidic clays or bimetallic catalysts) .

Q. How is FDME characterized in polymer synthesis, and what analytical techniques resolve structural ambiguities?

FDME’s role as a monomer requires rigorous characterization:

  • Spectroscopy :
    • ¹H/¹³C NMR confirms esterification and polymerization. Peaks at δ 3.8–4.0 ppm (methoxy groups) and δ 7.2–7.5 ppm (furan protons) are diagnostic .
    • FT-IR identifies carbonyl stretches (~1710 cm⁻¹) and furan ring vibrations (~1575 cm⁻¹) .
  • Thermal analysis :
    • DSC reveals amorphous behavior in polyamides (e.g., Tg ~120°C) due to furan ring rigidity .
    • XRD confirms low crystallinity in FDME-derived polymers, critical for barrier properties in packaging .
      Challenges : Decarboxylation and N-methylation side reactions during melt polymerization reduce molecular weight (Mn < 10,000 g/mol), necessitating optimization of catalyst loading and reaction time .

Q. What role does FDME play in synthesizing bio-based polyesters, and how do its properties compare to petroleum-derived analogs?

FDME is a key monomer for poly(ethylene furanoate) (PEF), a bio-based alternative to PET:

  • Polycondensation : FDME reacts with ethylene glycol via transesterification. PEF exhibits superior barrier properties (O₂ permeability 6× lower than PET) and higher Tg (~85°C vs. 75°C for PET) .
  • Co-polyesters : Blending FDME with diols like 1,4-cyclohexanedimethanol enhances thermal stability (Td > 350°C) and mechanical flexibility .
    Limitations : FDME’s rigid furan ring reduces crystallinity, impacting mechanical strength. Strategies include copolymerization with aliphatic monomers (e.g., itaconic acid) to balance rigidity and processability .

Q. How can side reactions during FDME polycondensation be mitigated to improve polymer molecular weight?

Common side reactions (e.g., decarboxylation, N-methylation) are addressed via:

  • Catalyst optimization : Acidic catalysts (e.g., H₂SO₄) minimize decarboxylation but require strict stoichiometric control .
  • Protective groups : Acetalization of HMF prior to oxidation reduces over-oxidation to formic acid, preserving FDME yield .
  • Enzymatic control : Lipases (Novozym 435) enable selective esterification under mild conditions, avoiding thermal degradation .
    Data-driven approach : Monitoring reaction progress via MALDI-TOF MS identifies cyclic oligomers and guides adjustments in monomer ratios .

Q. What advanced catalytic systems enhance FDME synthesis efficiency and selectivity?

  • Homogeneous vs. heterogeneous catalysts :
    • Homogeneous PdCoBi : Achieves 93% FDME yield but suffers from catalyst recovery issues .
    • Heterogeneous PdCoBi/C : Offers recyclability (5 cycles, <5% yield loss) and higher selectivity for FDME over byproducts like 5-formylfuran-2-carboxylate .
  • Bimetallic systems : Au-Pd nanoparticles on MgO supports improve oxidative esterification rates via synergistic electronic effects .
    Mechanistic insights : XPS and XRD confirm Pd⁰/Pd²+ redox cycles and Co³+ as active sites for O₂ activation .

Q. How do enzymatic polymerization methods expand FDME’s utility in sustainable material design?

  • Lipase-catalyzed polycondensation : Candida antarctica lipase B synthesizes FDME-based terpolymers (e.g., with itaconic acid and 1,6-hexanediol) at 80°C, achieving Mn ~1,300 g/mol .
  • Advantages : Avoids toxic metal catalysts and enables precise control over copolymer sequences (e.g., alternating vs. block structures) .
  • Applications : Enzymatic PEF derivatives show promise in biomedical scaffolds due to tunable degradation rates .

Properties

IUPAC Name

dimethyl furan-2,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O5/c1-11-7(9)5-3-4-6(13-5)8(10)12-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWQOPFRNDNVUOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50307531
Record name dimethyl furan-2,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50307531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4282-32-0
Record name 2,5-Dimethyl 2,5-furandicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4282-32-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 191940
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004282320
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4282-32-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191940
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name dimethyl furan-2,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50307531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name dimethyl furan-2,5-dicarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.